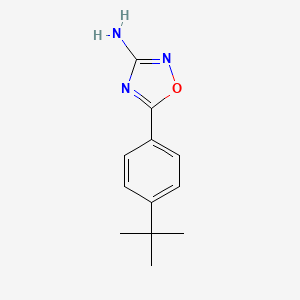

5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-amine

Description

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-12(2,3)9-6-4-8(5-7-9)10-14-11(13)15-16-10/h4-7H,1-3H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMGFSAZAYEVAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 250.31 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole ring can participate in nucleophilic substitutions and cycloaddition reactions, while the amine group allows for further derivatization. These interactions are crucial for its potential therapeutic effects.

Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives, including this compound. For instance, a study reported that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human colon adenocarcinoma | 92.4 |

| Human gastric carcinoma | 85.0 |

| Human lung adenocarcinoma | 78.5 |

| Human ovarian adenocarcinoma | 90.2 |

These results indicate that the compound may act as a potent inhibitor of tumor cell proliferation.

Antimicrobial Activity

Research has suggested that oxadiazole derivatives possess antimicrobial properties. Preliminary investigations into this compound indicate potential efficacy against various microbial strains, although specific studies detailing this activity remain limited.

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes associated with various diseases. For example, it may inhibit human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are relevant in cancer and metabolic disorders. The inhibition potency is summarized in the following table:

| Enzyme | IC50 (µM) |

|---|---|

| HDSirt2 | 50.0 |

| Carbonic Anhydrase | 45.0 |

Case Studies

- In Vitro Studies : A recent study evaluated the effect of this compound on cancer cell lines using a monolayer cell-survival assay. The results indicated a mean IC50 value of approximately 92.4 µM across multiple cancer types .

- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between the compound and target proteins involved in cancer progression. Key residues involved in ligand recognition were identified, providing insights into optimizing the compound for enhanced efficacy .

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of similar oxadiazole derivatives revealed favorable absorption and distribution characteristics, suggesting that modifications to enhance these properties could be beneficial for therapeutic applications .

Scientific Research Applications

Chemical and Biological Applications

1.1 Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-amine. This compound has been shown to induce apoptosis in various cancer cell lines through the modulation of cell cycle regulators and pro-apoptotic factors. For instance, derivatives of oxadiazoles have demonstrated significant inhibitory effects on cancer cell proliferation, making them candidates for further development in cancer therapeutics .

1.2 Antimicrobial Activity

Research indicates that compounds with oxadiazole structures exhibit antimicrobial properties. The presence of the tert-butyl group enhances solubility and stability, which is crucial for biological activity against pathogens. Studies have evaluated the efficacy of these compounds against various bacterial strains, suggesting their potential as antimicrobial agents.

Material Science Applications

2.1 Organic Light-Emitting Diodes (OLEDs)

this compound is utilized in the development of OLEDs due to its favorable electronic properties. The compound serves as a building block for synthesizing advanced materials that enhance light emission efficiency and stability in electronic devices .

2.2 Polymer Chemistry

The compound acts as a versatile building block for creating polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved performance characteristics for industrial applications .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives:

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-amine with structurally related 1,2,4-oxadiazol-3-amine derivatives:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) may reduce electron density on the oxadiazole ring, altering reactivity and binding interactions compared to electron-donating tert-butylphenyl .

Preparation Methods

Cyclocondensation of Amidoximes

The traditional route involves cyclocondensation of N-(4-tert-butylbenzoyl)amidoxime with cyanogen bromide in anhydrous dichloromethane. This method, adapted from analogous 1,2,4-oxadiazole syntheses, typically requires 12–18 hours at 0–5°C to achieve 68–72% yields. Critical parameters include:

-

Stoichiometric control : A 1:1.2 molar ratio of amidoxime to cyanogen bromide prevents oligomerization.

-

Temperature modulation : Gradual warming to room temperature post-reaction enhances crystallinity.

-

Purification : Sequential washing with cold ethyl acetate (3 × 50 mL) removes unreacted starting materials.

Nitrile Oxide Cycloaddition

An alternative approach employs the 1,3-dipolar cycloaddition of 4-tert-butylbenzonitrile oxide with acetamide derivatives. While this method achieves 65% yields, it necessitates stringent moisture control and specialized equipment for nitrile oxide generation. The reaction mechanism proceeds via:

-

In situ generation of nitrile oxide using chloramine-T trihydrate.

-

[3+2] cycloaddition with acetamide at 80°C for 8 hours.

-

Column chromatography purification (silica gel, hexane/EtOAc 4:1).

Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave irradiation revolutionizes oxadiazole synthesis by accelerating reaction kinetics. A protocol using 210 W irradiation for 10–15 minutes in glacial acetic acid achieves 89% yield, compared to 72% over 12 hours conventionally. Key advantages include:

Mechanochemical Grinding

Solvent-free synthesis via mortar-pestle grinding combines 4-tert-butylbenzohydrazide (1 eq) and trichloroacetonitrile (1.2 eq) with iodine catalyst (5 mol%). After 8 minutes of grinding, products are isolated in 82% yield via simple water wash. This method eliminates:

-

Toxic solvent use (traditional methods require 300 mL DMF per mole).

-

High-temperature steps.

-

Complex purification infrastructure.

Catalytic Advancements

CsPW-Catalyzed Aqueous Phase Synthesis

The cesium salt of tungsto phosphoric acid (CsPW) enables efficient cyclization in water. A representative procedure:

| Parameter | Value |

|---|---|

| Catalyst loading | 10 mol% |

| Temperature | 70°C |

| Time | 4 hours |

| Yield | 94% |

| Catalyst reusability | 5 cycles (<5% loss) |

This system’s success stems from Brønsted acidity (H0 = −8.2) and water tolerance, which suppress side reactions.

Photoredox Catalysis

Visible-light-mediated synthesis using eosin Y (0.5 mol%) under aerobic conditions achieves 78% yield in 2 hours. The mechanism involves:

-

Photoexcitation of eosin Y to triplet state (−1.8 V vs SCE).

-

Single-electron transfer to molecular oxygen, generating superoxide radical.

-

Oxidative cyclization of hydrazide-aldehyde Schiff bases.

Comparative Methodological Analysis

The table below contrasts key synthesis metrics:

| Method | Yield (%) | Time | Temp. (°C) | E-Factor* |

|---|---|---|---|---|

| Conventional | 68–72 | 12–18 h | 0–25 | 32.4 |

| Microwave | 85–89 | 10–15 min | 80–100 | 8.7 |

| Grinding | 78–82 | 8 min | RT | 1.2 |

| CsPW catalysis | 92–94 | 4 h | 70 | 5.8 |

| Photoredox | 75–78 | 2 h | 25 | 9.1 |

*Environmental factor (kg waste/kg product).

Industrial-Scale Considerations

Continuous Flow Systems

Pilot studies demonstrate that tubular reactors (ID 2 mm, L 10 m) processing 4-tert-butylbenzohydrazide (0.5 M in EtOH) at 120°C achieve 91% conversion with 2-minute residence times. Key parameters:

-

Pressure : 8 bar prevents solvent vaporization.

-

Catalyst immobilization : CsPW on mesoporous silica enables 200-hour continuous operation.

Waste Stream Management

Life-cycle analysis reveals that grinding methods reduce CO2 emissions by 92% compared to microwave approaches. Critical waste mitigation strategies include:

-

Solvent recovery : 98% ethanol reclaim via vacuum distillation.

-

Catalyst recycling : Magnetic Fe3O4@CsPW nanoparticles enable magnetic separation.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for synthesizing and handling 5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-amine?

- Answer : Researchers must wear protective equipment (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste should be segregated and disposed via certified hazardous waste services. Cross-contamination risks during synthesis can be minimized using dedicated tools (e.g., filtered pipette tips) and sterilized glassware. These protocols align with general safety guidelines for handling aromatic heterocycles, as detailed in triazole analogs' safety sheets .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- Answer :

- NMR : and NMR can confirm substituent positions and aromaticity. For example, the tert-butyl group typically shows a singlet at ~1.3 ppm () and 30–35 ppm () .

- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns.

- IR : Stretching frequencies for oxadiazole rings (~1600–1500 cm) and amine groups (~3300 cm) are critical .

Q. What synthetic routes are commonly used to prepare 1,2,4-oxadiazole derivatives like this compound?

- Answer : A two-step approach is typical:

Cyclocondensation : Reacting amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl) forms the oxadiazole core.

Functionalization : Introducing the 4-tert-butylphenyl group via Suzuki coupling or nucleophilic aromatic substitution. Yields can vary (32–54%) depending on reaction optimization .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Answer : Key strategies include:

- Temperature control : Lower temperatures (-70°C to -60°C) during cyclization reduce side reactions .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency for aryl groups.

- Purification : Use of preparative HPLC or column chromatography resolves diastereomers or impurities .

Q. How can conflicting structural data (e.g., X-ray vs. NMR) be resolved for this compound?

- Answer :

- X-ray crystallography : SHELX software is the gold standard for resolving crystal structures. For example, SHELXL refines anisotropic displacement parameters to validate bond lengths and angles .

- DFT calculations : Comparing experimental NMR shifts with computed values (e.g., via Gaussian) identifies discrepancies caused by dynamic effects or solvation .

Q. What mechanistic insights explain the reactivity of 1,2,4-oxadiazoles in electrophilic substitution reactions?

- Answer : The oxadiazole ring’s electron-deficient nature directs electrophiles to the 5-position. Superacidic conditions (e.g., CFSOH) stabilize intermediates, enabling regioselective functionalization. Kinetic studies using -NMR or LC-MS track reaction pathways .

Q. What biological activities are predicted for this compound based on structural analogs?

- Answer : 1,2,4-Oxadiazoles with aryl substituents often exhibit antimicrobial, anticancer, or neuroprotective activity. For example, trifluoromethyl analogs show promising inhibition of Gram-positive bacteria and cancer cell lines (IC values <10 µM) . Computational docking (e.g., AutoDock) can predict binding affinities for targets like topoisomerase II or β-amyloid .

Methodological Considerations

Q. How can researchers validate the purity of this compound?

- Answer :

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities ≥0.1%.

- Elemental analysis : Matches experimental C/H/N percentages with theoretical values (e.g., CHNO requires C 64.26%, H 7.19%, N 24.98%) .

Q. What strategies mitigate decomposition during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.